山梗菜素 3-O-葡萄糖苷

描述

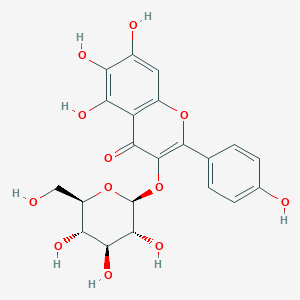

Scutellarein 3-O-glucoside, also known as scutellarin, is a flavonoid found in plants such as Scutellaria baicalensis, which is used in traditional Chinese medicine for its anti-inflammatory, antioxidant, and anti-tumor properties. It is also used for its ability to protect against oxidative damage and its ability to reduce inflammation. Scutellarein 3-O-glucoside is a powerful antioxidant that has been studied for its potential therapeutic benefits in a variety of diseases, including cancer, diabetes, and cardiovascular diseases.

科学研究应用

1. 神经保护作用

山梗菜素 3-O-葡萄糖苷是一种类黄酮,具有潜在的神经保护作用。研究表明,它比其前体山梗菜素具有更有效的神经保护特性,尤其是在脑缺血的情况下。这种有效性归因于它与山梗菜素相比具有更好的溶解性、生物利用度和生物活性,表明其作为缺血性脑血管疾病治疗的潜力 (钱等人,2012)。此外,对大鼠中山梗菜素和山梗菜素 3-O-葡萄糖苷的比较研究表明,山梗菜素 3-O-葡萄糖苷对神经损伤和脑缺血提供了更好的保护 (唐等人,2014)。

2. 抗氧化活性

山梗菜素 3-O-葡萄糖苷表现出显着的抗氧化特性。比较山梗菜素和山梗菜素(其葡萄糖醛酸形式)的研究表明,葡萄糖醛酸基化可以降低或增强该化合物的抗氧化潜力。例如,在某些情况下,葡萄糖醛酸基化降低了抗氧化潜力,但在其他情况下增强了超氧化物清除和铁螯合潜力 (刘等人,2018)。

3. 治疗心血管疾病的潜力

有证据表明山梗菜素 3-O-葡萄糖苷可能对治疗心血管疾病有益。一项专注于山梗菜素在人体中的吸收和分布的研究表明,由于其独特的药代动力学特性,它在治疗心血管疾病中具有潜在应用 (高等人,2012)。

4. 癌症治疗

山梗菜素 3-O-葡萄糖苷在癌症治疗中显示出前景。研究表明其在靶向氧化应激介导的肿瘤血管生成和凋亡核碎裂方面的潜力,使其成为癌症治疗中进一步研究的候选者 (Thirusangu 等人,2017)。

作用机制

Target of Action

Scutellarein 3-O-glucoside, also known as 6-Hydroxykaempferol 3-O-β-D-glucoside, primarily targets hypoxia-inducible factor-1 alpha (HIF-1α) and nuclear factor kappa B (NF-κB) . These targets play a crucial role in regulating cellular responses to hypoxia and inflammation, respectively .

Mode of Action

The compound interacts with its targets by regulating their expression at both the transcriptome and protein levels . This interaction results in the modulation of various signaling pathways, including the NF-κB/MAPK, IκBa/NF-κB, TRAF2/NF-κB, and PTEN/Akt/NF-κB pathways . These pathways are involved in the apoptotic program and cytokine inhibition .

Biochemical Pathways

Scutellarein 3-O-glucoside affects several biochemical pathways. It inhibits the reactive oxygen species/hypoxia-inducible factor-1α/vascular endothelial growth factor pathway , which is involved in angiogenesis. It also regulates the NF-κB/MAPK, IκBa/NF-κB, TRAF2/NF-κB, and PTEN/Akt/NF-κB pathways , which are involved in inflammation and apoptosis.

Pharmacokinetics

Scutellarein 3-O-glucoside undergoes rapid and extensive biotransformation in vivo . After administration, it is absorbed rapidly, and its pharmacokinetic profile fits a two-compartment open model . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact its bioavailability .

Result of Action

The compound has been shown to have a wide range of pharmacological effects, including anti-inflammatory, antioxidant, cardioprotective, antidiabetic, neuroprotective, anticancer, and antimicrobial effects . It protects against endothelial injury induced by oxygen-glucose deprivation followed by reoxygenation (OGD/R), decreases apoptosis in human umbilical vein endothelial cells (HUVECs), and reverses the mRNA expression of pro-inflammatory cytokines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Scutellarein 3-O-glucoside. For instance, hypoxic conditions can enhance its protective effects against endothelial injury . More research is needed to fully understand how various environmental factors influence the compound’s action.

安全和危害

未来方向

The future directions for Scutellarein research could involve exploring its potential therapeutic uses. For instance, Scutellarein has shown promising results in protecting against neuronal injury in a rat cerebral ischemia model . Additionally, the large-scale production of Scutellarein 7-O-glucoside through the optimization of appropriate fermentation conditions could be a potential area of future research .

生化分析

Biochemical Properties

Scutellarein 3-O-glucoside plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, Scutellarein 3-O-glucoside has been shown to inhibit the activity of certain enzymes involved in oxidative stress pathways, such as NADPH oxidase, thereby reducing the production of reactive oxygen species (ROS) . Additionally, it interacts with proteins involved in inflammatory signaling pathways, such as NF-κB, leading to the modulation of cytokine expression and a reduction in inflammation .

Cellular Effects

Scutellarein 3-O-glucoside exerts various effects on different types of cells and cellular processes. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Scutellarein 3-O-glucoside can activate the AMP-activated protein kinase (AMPK) pathway, leading to enhanced glucose uptake and improved insulin sensitivity in cells . Moreover, it has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway and inhibiting the PI3K/Akt signaling pathway .

Molecular Mechanism

The molecular mechanism of Scutellarein 3-O-glucoside involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Scutellarein 3-O-glucoside binds to the active sites of enzymes such as NADPH oxidase, inhibiting their activity and reducing ROS production . It also interacts with transcription factors like NF-κB, preventing their translocation to the nucleus and thereby inhibiting the expression of pro-inflammatory genes . Additionally, Scutellarein 3-O-glucoside can modulate the expression of genes involved in apoptosis and cell cycle regulation, contributing to its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Scutellarein 3-O-glucoside have been observed to change over time. The compound exhibits good stability under physiological conditions, maintaining its bioactivity for extended periods . It can undergo degradation under certain conditions, such as exposure to high temperatures or acidic environments. Long-term studies have shown that Scutellarein 3-O-glucoside can exert sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and sustained induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of Scutellarein 3-O-glucoside vary with different dosages in animal models. At low to moderate doses, the compound has been shown to exert beneficial effects, such as reducing oxidative stress, inflammation, and tumor growth . At high doses, Scutellarein 3-O-glucoside may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

Scutellarein 3-O-glucoside is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and bioactivity. The compound is metabolized primarily through phase II conjugation reactions, such as glucuronidation and sulfation, which enhance its solubility and facilitate its excretion . Additionally, Scutellarein 3-O-glucoside can modulate metabolic flux by influencing key enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle, thereby affecting cellular energy production and metabolism .

Transport and Distribution

Scutellarein 3-O-glucoside is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via specific transporters, such as glucose transporters (GLUTs), and distributed to different cellular compartments . The compound can also bind to plasma proteins, such as albumin, which facilitates its transport in the bloodstream and distribution to target tissues . The localization and accumulation of Scutellarein 3-O-glucoside within cells can influence its bioactivity and therapeutic potential.

Subcellular Localization

The subcellular localization of Scutellarein 3-O-glucoside plays a significant role in its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria, where it exerts its antioxidant effects by scavenging ROS and protecting mitochondrial function . Additionally, Scutellarein 3-O-glucoside can undergo post-translational modifications, such as phosphorylation, which can influence its localization and activity within cells . Understanding the subcellular localization of Scutellarein 3-O-glucoside is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

属性

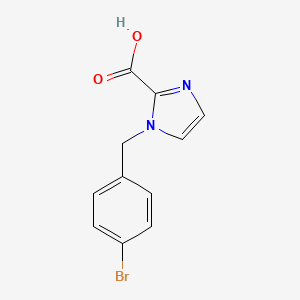

IUPAC Name |

5,6,7-trihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O12/c22-6-11-14(26)17(29)18(30)21(32-11)33-20-16(28)12-10(5-9(24)13(25)15(12)27)31-19(20)7-1-3-8(23)4-2-7/h1-5,11,14,17-18,21-27,29-30H,6H2/t11-,14-,17+,18-,21+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYGQKBUNSAYQA-CZTZGLBASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C=C(C(=C3O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C=C(C(=C3O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501304420 | |

| Record name | 6-Hydroxykaempferol 3-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501304420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145134-61-8 | |

| Record name | 6-Hydroxykaempferol 3-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145134-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxykaempferol 3-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501304420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Fluorophenyl)methyl]cyclobutyl-methanamine](/img/structure/B3027929.png)

![Benzyl 1,8-diazaspiro[5.5]undecane-8-carboxylate hydrochloride](/img/structure/B3027932.png)

![[4-(6-Methoxypyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B3027933.png)

![1-[(3-Fluorophenyl)methyl]cyclopropyl-methanamine](/img/structure/B3027934.png)

![2-[1-(tert-Butoxycarbonyl)-4-(2-methoxyphenyl)piperidin-4-yl]acetic acid](/img/structure/B3027937.png)

![1-[(2-Fluorophenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B3027938.png)

![[1-(2-Bromobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B3027942.png)

![2-[4-(3-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B3027944.png)

![1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid](/img/structure/B3027948.png)